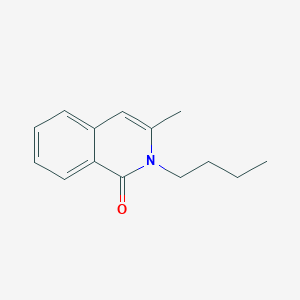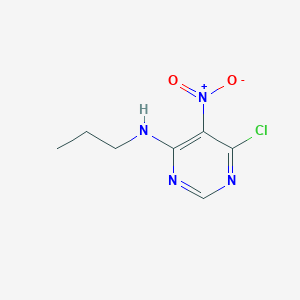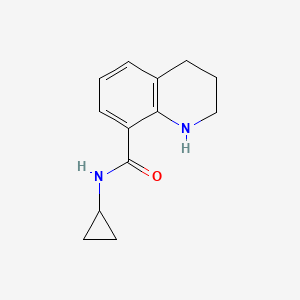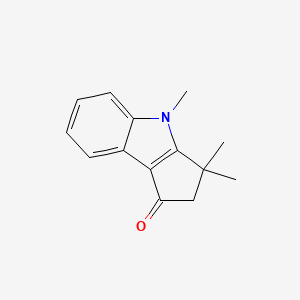![molecular formula C13H15N3 B11890218 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890218.png)
4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline is a heterocyclic compound that features both an imidazo[1,2-a]pyridine ring and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core. The aniline group is then introduced through further functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in bacterial cell wall synthesis, leading to antimicrobial effects. The compound’s structure allows it to fit into active sites of enzymes, blocking their activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)aniline: Contains a pyrazine ring, offering different electronic properties.
Uniqueness
4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline |
InChI |
InChI=1S/C13H15N3/c14-11-6-4-10(5-7-11)12-9-15-13-3-1-2-8-16(12)13/h4-7,9H,1-3,8,14H2 |
InChI Key |
HELYYYXDKRQLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC=C2C3=CC=C(C=C3)N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890136.png)
![[(5-Ethylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11890140.png)






![2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B11890189.png)

![3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11890213.png)



